rac Methyl Efavirenz

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

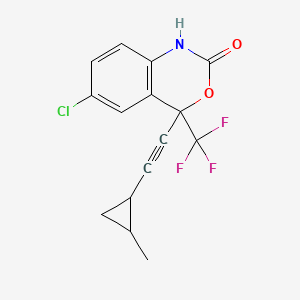

rac Methyl Efavirenz: is a mixture of diastereomers of the compound Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection. Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is marketed under various brand names such as Sustiva and Stocrin .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Methyl Efavirenz involves several key steps, including the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is typically conducted at low temperatures, around -45°C, to ensure high yield and selectivity. The intermediate formed is then reacted with an appropriate trifluoroacetylating agent to produce the desired compound .

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed to enhance the efficiency and safety of the synthesis process. Continuous flow reactors allow for better control over reaction conditions, leading to higher yields and safer handling of reactive intermediates .

化学反応の分析

Types of Reactions: rac Methyl Efavirenz undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

科学的研究の応用

Pharmacological Applications

1. Antiretroviral Therapy

Rac Methyl Efavirenz is investigated for its role in enhancing the efficacy of antiretroviral therapy. As part of combination therapies, it contributes to the suppression of HIV-1 replication. Clinical studies have shown that Efavirenz, when combined with other antiretroviral agents such as tenofovir and emtricitabine, leads to significant reductions in viral load among HIV-infected patients .

2. Pharmacokinetic Studies

Pharmacokinetic evaluations reveal that this compound influences the metabolic pathways of Efavirenz. Research indicates that this compound may modulate cytochrome P450 enzyme activity, particularly CYP46A1, which is involved in drug metabolism . This modulation can affect the bioavailability and clearance rates of Efavirenz, thereby impacting treatment outcomes.

Case Studies and Research Findings

Case Study 1: Efficacy in Combination Therapy

A clinical trial involving antiretroviral-naive patients demonstrated that the inclusion of this compound in combination regimens led to improved virological responses compared to regimens without it. Patients receiving this compound exhibited sustained viral suppression over a 48-week period .

Case Study 2: Safety Profile Assessment

In pediatric populations, this compound has been evaluated for safety and tolerability. A study reported that while skin rashes were common among subjects treated with Efavirenz, those involving this compound showed a lower incidence of severe adverse reactions . This finding suggests that this compound may have a more favorable safety profile.

Comparative Data Table

| Parameter | This compound | Efavirenz |

|---|---|---|

| Mechanism of Action | NNRTI | NNRTI |

| Common Side Effects | Mild skin rash | Skin rash, CNS effects |

| Recommended Dosage | Not established | 600 mg/day |

| Clinical Efficacy | Enhanced with combinations | Established efficacy |

| Metabolic Pathway | Modulates CYP46A1 | Primarily CYP2B6 |

作用機序

rac Methyl Efavirenz exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV. By binding to the enzyme, it prevents the conversion of viral RNA into DNA, thereby blocking the replication process. This inhibition is dependent on the intracellular conversion of the compound to its active triphosphorylated form .

類似化合物との比較

Efavirenz: The parent compound, widely used in HIV treatment.

Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Delavirdine: Also a non-nucleoside reverse transcriptase inhibitor used in combination therapy for HIV.

Uniqueness: rac Methyl Efavirenz is unique due to its specific diastereomeric composition, which may influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of stereochemistry on drug activity and metabolism .

特性

CAS番号 |

353270-76-5 |

|---|---|

分子式 |

C15H11ClF3NO2 |

分子量 |

329.70 g/mol |

IUPAC名 |

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1 |

InChIキー |

VTRDGEWILKMMRP-CTCYHXBNSA-N |

SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

異性体SMILES |

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

正規SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

外観 |

White Solid |

melting_point |

162-165°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。